3-(3-Chloro-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide
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Overview
Description
3-(3-Chloro-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, a hydroxyl group, a cyano group, and a cyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide typically involves multi-step organic reactions. One common approach starts with the chlorination of a hydroxyphenyl precursor, followed by the introduction of the cyano group through nucleophilic substitution. The final step involves the formation of the propanamide moiety via amide bond formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(3-Chloro-4-oxophenyl)-N-[cyano(cyclopropyl)methyl]propanamide.
Reduction: Formation of 3-(3-Chloro-4-hydroxyphenyl)-N-[aminomethyl(cyclopropyl)]propanamide.
Substitution: Formation of 3-(3-Methoxy-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide.
Scientific Research Applications
3-(3-Chloro-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: Similar in structure but lacks the cyano and cyclopropyl groups.
3-Chloro-4-hydroxyphenylacetamide: Similar but without the cyano group.
3-Chloro-4-hydroxyphenylpropanoic acid: Similar but with a carboxylic acid instead of a cyano group.
Uniqueness
3-(3-Chloro-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide is unique due to the presence of both the cyano and cyclopropyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-11-7-9(1-5-13(11)18)2-6-14(19)17-12(8-16)10-3-4-10/h1,5,7,10,12,18H,2-4,6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJZDRHFVBCBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)NC(=O)CCC2=CC(=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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